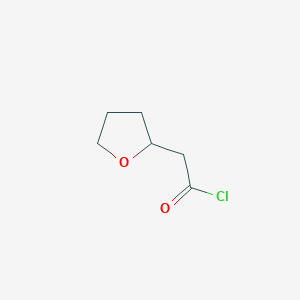

2-(Oxolan-2-yl)acetyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

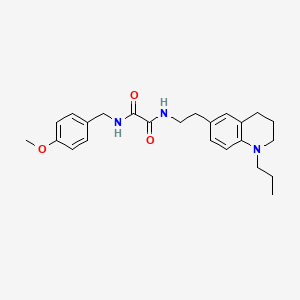

2-(Oxolan-2-yl)acetyl chloride, also known as 2-oxo-2-propyl acetyl chloride, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of applications, ranging from synthesis to biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis of Phosphonic Acid Derivatives

2-(Oxolan-2-yl)acetyl chloride is used in the synthesis of phosphonic acid derivatives. For example, acetyl chloride facilitates the three-component condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite, leading to the formation of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This process is crucial for the synthesis of phosphonopeptide with a P-N bond, highlighting its significance in organophosphorus chemistry (Yuan, Chen, & Wang, 1991).

Acylation of Heterocycles

In the field of heterocyclic chemistry, acetyl chloride shows effectiveness in the acylation of azaindoles at the C-3 position, yielding products under conditions involving an excess of AlCl3 in CH2Cl2 followed by the addition of acyl chloride. This procedure highlights the versatility of acetyl chloride in facilitating selective functionalization of heterocyclic compounds (Zhang et al., 2002).

C-H Bond Functionalization

The compound also plays a role in directing groups for palladium-catalyzed C-H bond functionalization reactions. O-Acetyl oximes, derived from acetyl chloride, serve as effective directing groups for these reactions. The products of C-H functionalization can be transformed into ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles, showcasing the compound's utility in complex organic synthesis and functional group modification (Neufeldt & Sanford, 2010).

Green Chemistry Applications

Furthermore, acetyl chloride is implicated in green chemistry applications, such as the catalyzed protection of carbonyls under solvent-free conditions. This exemplifies the move towards more environmentally friendly and sustainable chemical synthesis methods (Duan, Gu, & Deng, 2006).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with the cholinergic system, specifically acetylcholine receptors .

Mode of Action

These compounds typically prevent the release of acetylcholine from the presynaptic end of the neuron .

Biochemical Pathways

Compounds with similar structures have been known to influence the cholinergic system .

Result of Action

Based on its potential interaction with the cholinergic system, it might influence neurotransmission .

Propiedades

IUPAC Name |

2-(oxolan-2-yl)acetyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO2/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOAAQUHILXVHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2724476.png)

![2-[(6-Chloro-3-nitropyridin-2-yl)amino]propanoic acid](/img/structure/B2724491.png)